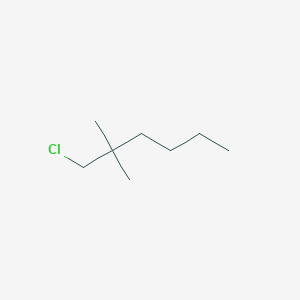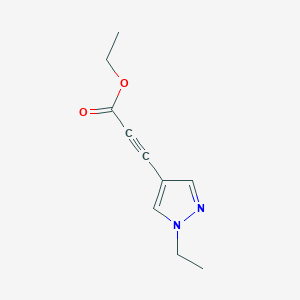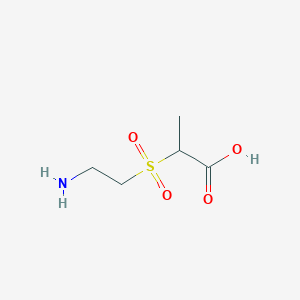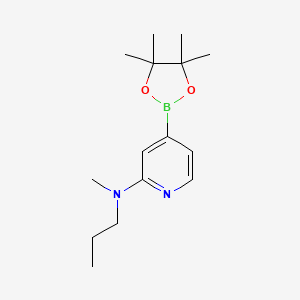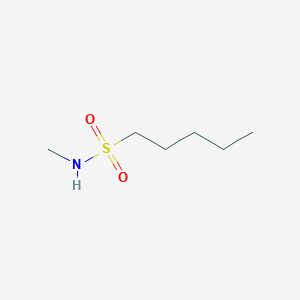
N-methylpentane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylpentane-1-sulfonamide is an organosulfur compound with the molecular formula C6H15NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a pentane chain with a methyl substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methylpentane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of pentane-1-sulfonyl chloride with methylamine under basic conditions can yield this compound. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Another method involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require pre-functionalization steps and reduces waste generation. The reaction is usually carried out in the presence of an oxidizing agent such as iodine or a metal catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-methylpentane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-methylpentane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial properties, similar to other sulfonamide drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of N-methylpentane-1-sulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylbutane-1-sulfonamide: Similar structure but with a shorter carbon chain.
N-methylhexane-1-sulfonamide: Similar structure but with a longer carbon chain.
N-ethylpentane-1-sulfonamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-methylpentane-1-sulfonamide is unique due to its specific chain length and methyl substitution, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in sulfonamide derivatives.
Propriétés
Formule moléculaire |
C6H15NO2S |
|---|---|
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
N-methylpentane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-3-4-5-6-10(8,9)7-2/h7H,3-6H2,1-2H3 |
Clé InChI |
QTWCGJLLMDHYTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCS(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


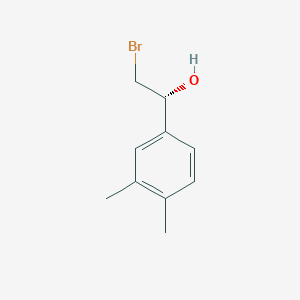
![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)

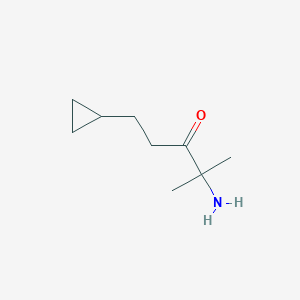
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)

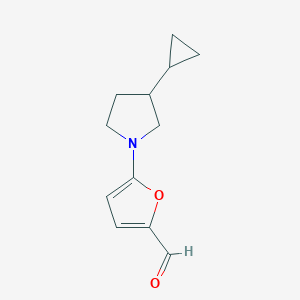
![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)

